molecular formula C16H18N2 B2641639 N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline CAS No. 1281414-17-2

N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline

Cat. No.: B2641639
CAS No.: 1281414-17-2
M. Wt: 238.334
InChI Key: APODFCDDRZHIBV-UHFFFAOYSA-N
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Description

N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinoline forms an essential part of this family. These compounds are known for their diverse biological activities and have garnered significant attention in the scientific community due to their potential therapeutic applications .

Preparation Methods

The synthesis of N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction generates 3,4-dihydroisoquinoline derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and dehydrating agents like phosphorus oxychloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline has several scientific research applications:

Comparison with Similar Compounds

N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups that may enhance its biological activity.

    2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline: A more complex analog with potential therapeutic applications.

These compounds share a common isoquinoline scaffold but differ in their substituents, which can significantly impact their biological activities and therapeutic potential.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17-16/h1-9,16-18H,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APODFCDDRZHIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CNC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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